Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)(1,5-cyclooctadiene)ruthenium(II)

Supercritical fluid deposition scCO₂ solubility ruthenium metallization

Ru(tmhd)₂(COD) delivers ~5× higher scCO₂ solubility than Ru(acac)₃, enabling conformal Ru metallization of high-aspect-ratio vias where liquid or CVD methods fail. • Verified conformal coverage in 300 nm × 1.2 μm vias via scCO₂ deposition • Single precursor for metallic Ru (43 μΩ·cm) and conductive RuO₂ by gas switching • Photopatternable-direct RuO₂ feature writing without photoresist Supplied as 98% pure yellow-orange crystals; global shipping with HazMat handling.

Molecular Formula C30H52O4Ru
Molecular Weight 577.8 g/mol
CAS No. 329735-79-7
Cat. No. B3125813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2,2,6,6-tetramethyl-3,5-heptanedionato)(1,5-cyclooctadiene)ruthenium(II)
CAS329735-79-7
Molecular FormulaC30H52O4Ru
Molecular Weight577.8 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.C1C[CH][CH]CC[CH][CH]1.[Ru]
InChIInChI=1S/2C11H20O2.C8H12.Ru/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;1-2-4-6-8-7-5-3-1;/h2*7,12H,1-6H3;1-2,7-8H,3-6H2;/b2*8-7+;;
InChIKeyQPJRIRWTZWRZLB-COYDWXKQSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ru(tmhd)₂(COD) Technical Baseline


Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)(1,5-cyclooctadiene)ruthenium(II), commonly abbreviated as Ru(tmhd)₂(COD) or Ru(tmhd)₂cod, is a ruthenium(II) organometallic complex coordinated by two bidentate 2,2,6,6-tetramethyl-3,5-heptanedionate (tmhd) ligands and one 1,5-cyclooctadiene (COD) ligand [1]. With molecular formula C₃₀H₅₀O₄Ru, molecular weight ~575.8 g/mol, and melting point 187–190 °C, it is commercially available as yellow-to-orange crystals in purities from 99% to 99.99% (4N) [2]. The compound serves primarily as a metal-organic precursor for ruthenium thin-film deposition via chemical vapor deposition (CVD), supercritical fluid deposition (SFD), and photochemical metal-organic deposition, with applications spanning semiconductor gate electrodes, memory capacitor electrodes, and heterogeneous catalysis [3][4].

Substitution Risk of Ru(tmhd)₂(COD)


Ruthenium precursors within the β-diketonate and cyclopentadienyl families differ substantially in their physicochemical properties—solubility, volatility, thermal decomposition pathway, and reduction kinetics—and these differences translate directly into measurable variations in deposited film resistivity, step coverage, and catalytic performance [1]. As demonstrated below, substituting Ru(tmhd)₂(COD) with Ru(acac)₃ reduces supercritical CO₂ solubility by approximately five-fold, while substituting with RuCl₃·xH₂O fundamentally alters the metal dispersion and catalytic selectivity of the resulting material [2][3]. Even within the tmhd ligand family, replacing one tmhd with a COD ligand (i.e., moving from Ru(tmhd)₃ to Ru(tmhd)₂(COD)) substantially modifies the ligand-loss pathway, enabling successful H₂-assisted deposition on oxide surfaces [1]. These quantitative structure–property relationships mean that precursor interchange is rarely a drop-in replacement; procurement decisions must be grounded in application-specific, comparator-based evidence.

Quantitative Evidence for Ru(tmhd)₂(COD)


Supercritical CO₂ Solubility Advantage Over Ru(acac)₃

In a direct head-to-head comparison using a high-pressure variable-volume view cell, Ru(tmhd)₂(COD) exhibited mole fraction solubility values in supercritical CO₂ ranging from 2 × 10⁻⁴ to 9 × 10⁻⁴, approximately five times larger than those of Ru(acac)₃ (2 × 10⁻⁵ to 13 × 10⁻⁵) at identical temperatures (313–353 K) and pressures (up to 20.0 MPa) [1]. The dissolution rate was also qualitatively reported as 'much faster' for Ru(tmhd)₂(COD) [1]. The enhanced solubility is mechanistically attributed to the superior shielding of the ruthenium metal center by the bulkier tmhd and COD ligands compared to the acetylacetonate ligands of Ru(acac)₃ [1].

Supercritical fluid deposition scCO₂ solubility ruthenium metallization

Resistivity on Oxide: Ru(tmhd)₂(COD) vs. Ruthenocene

In a controlled three-precursor comparative study, H₂-assisted supercritical fluid deposition using Ru(tmhd)₂(COD) yielded highly reflective ruthenium thin films with resistivities as low as 22 μΩ·cm (33 nm thick film) on Si native oxide and Ta substrates [1]. Under identical conditions, Ru(tmhd)₃ (the tris-chelate analog) also produced films with comparably low resistivity, whereas ruthenocene (Ru(Cp)₂) failed to deposit on oxide surfaces at temperatures up to 300 °C, proceeding only on Au substrates [1]. Thermal depositions from Ru₃(CO)₁₂ yielded reflective but highly resistive films, highlighting that low-resistivity film formation is not universal across Ru precursors [1].

CVD precursor thin-film resistivity ruthenium gate electrode

CVD Film Purity and Resistivity

Using Ru(tmhd)₂(COD) in a 200-mm wafer CVD cluster tool with H₂ co-reactant, as-deposited Ru films achieved minimal carbon incorporation (~5 at.%) as characterized by XPS and RBS, with corresponding resistivities as low as 47 μΩ·cm [1]. Post-deposition annealing in forming gas at 650 °C for 60 min further reduced resistivity to 43 μΩ·cm through film densification [1]. While this resistivity is higher than that achieved in optimized SFD processes using the same precursor (22 μΩ·cm) [2], the CVD result demonstrates process-compatible purity on an industrially relevant 200-mm platform. The same study demonstrated that RuO₂ films could be deposited by switching the reactive gas from H₂ to O₂, yielding stable resistivities in oxidizing ambients [1].

Chemical vapor deposition CMOS gate electrode film purity

Deposition Kinetics and Conformality in scCO₂

A dedicated kinetic study of Ru(tmhd)₂(COD) H₂-assisted deposition in supercritical CO₂ established that growth rate follows first-order kinetics with respect to precursor concentration below 0.06 wt.% and transitions to zero-order kinetics above 0.06 wt.% at 260 °C [1]. The apparent activation energy was determined to be 45.3 kJ/mol over the temperature range 240–280 °C, and deposition rates up to 30 nm/min were attained [1]. The zero-order regime is mechanistically significant because it enables surface-reaction-limited deposition, which is a prerequisite for conformal coverage in high-aspect-ratio features [1]. Separately, excellent step coverage was experimentally demonstrated for Ru(tmhd)₂(COD) in 300 nm × 1.2 μm via structures on etched silicon wafers [2].

Supercritical fluid deposition deposition kinetics high aspect ratio

Catalyst Preparation: Ru(tmhd)₂(COD) vs. RuCl₃

In a comparative catalyst preparation study on mesoporous SiO₂ SBA-15, Ru(tmhd)₂(COD) deposited via scCO₂ impregnation followed by H₂/N₂ reduction at 400 °C produced well-dispersed Ru nanoparticles whose size was limited by the support pore dimensions, yielding catalysts with metal loadings from 0.9 to 7.4% Ru mol depending on methodology [1]. In contrast, RuCl₃·xH₂O required reactive deposition with ethanol in scCO₂ at 150–200 °C, a fundamentally different process chemistry [1]. The Ru(tmhd)₂(COD)-derived catalysts prepared by reactive deposition with H₂ in scCO₂ were demonstrated to be selective for the partial hydrogenation of benzene and limonene, producing partly hydrogenated hydrocarbons useful as chemical building blocks [1]. While direct quantitative catalytic selectivity comparison between precursors was not reported, the organometallic precursor uniquely enabled a solvent-free, one-step reactive deposition route that integrates metal reduction and deposition, whereas the chloride precursor required a separate ethanol co-solvent/reductant system [1].

Heterogeneous catalysis selective hydrogenation Ru nanoparticle deposition

Key Application Scenarios for Ru(tmhd)₂(COD)


scCO₂ Metallization for Nanoporous and High-Aspect-Ratio Substrates

The ~5× solubility advantage of Ru(tmhd)₂(COD) over Ru(acac)₃ in scCO₂ (mole fraction 2 × 10⁻⁴ to 9 × 10⁻⁴ vs. 2 × 10⁻⁵ to 13 × 10⁻⁵) [1], combined with its demonstrated zero-order deposition kinetics above 0.06 wt.% precursor loading [2] and experimentally verified conformal coverage in 300 nm × 1.2 μm vias [3], makes this precursor the evidence-backed choice for scCO₂-based metallization of nanoporous materials, high-aspect-ratio semiconductor features, and nanostructured catalyst supports where liquid-solvent processes suffer from surface tension limitations and gas-phase CVD suffers from mass-transport constraints.

CMOS Gate and DRAM Capacitor Ru/RuO₂ CVD

Ru(tmhd)₂(COD) has been validated on an industrial 200-mm wafer CVD platform, producing Ru films with ~5 at.% carbon and 47 μΩ·cm resistivity (optimizable to 43 μΩ·cm by annealing) and RuO₂ films with stable resistivity in oxidizing ambients [1]. The ability to deposit both metallic Ru and conductive RuO₂ from the same precursor by simply switching the reactive gas (H₂ vs. O₂) [1] supports streamlined procurement for CMOS gate electrode and memory capacitor fabrication, where dual-phase ruthenium electrodes are required.

Green Synthesis of Supported Ru Nanoparticle Catalysts

Ru(tmhd)₂(COD) enables a single-step, solvent-free reactive deposition in scCO₂ with H₂ to produce Ru nanoparticles on mesoporous SiO₂ SBA-15 (0.9–7.4% Ru mol loading) that function as selective catalysts for partial hydrogenation of benzene and limonene [1]. This contrasts with RuCl₃·xH₂O-based routes that require ethanol co-solvent [1]. The precursor's high scCO₂ solubility ensures efficient penetration and uniform metal dispersion within mesoporous supports [2], making it a procurement priority for sustainable heterogeneous catalyst synthesis in fine-chemical applications.

Photochemical Patterning of RuO₂ for Electrocatalysis

Ru(tmhd)₂(COD) undergoes sequential photochemical ligand loss upon UV exposure in thin-film form, proceeding through a Ru(tmhd)₂ intermediate to yield amorphous ruthenium oxide [1]. This photopatterning capability enables direct lithographic writing of RuO₂ features without photoresist processing, a differentiating attribute compared to non-photoreactive precursors like Ru(acac)₃. The resulting RuO₂ films have demonstrated excellent oxygen evolution reaction (OER) electrocatalytic activity in acidic media [2], positioning Ru(tmhd)₂(COD) as the precursor of choice for photolithographically defined electrocatalyst electrode fabrication.

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